5,7-Dichlorokynurenic Acid

Description

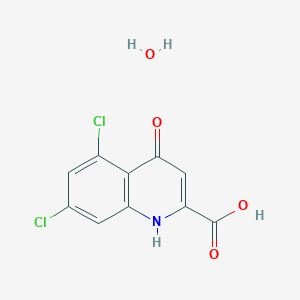

5,7-Dichlorokynurenic acid monohydrate (5,7-DCKA monohydrate) is a synthetic, water-soluble derivative of kynurenic acid, an endogenous tryptophan metabolite and a broad-spectrum excitatory amino acid antagonist . It selectively binds to the glycine/D-serine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex, acting as a competitive antagonist with high affinity (Ki = 79 nM for glycine displacement in rat cortical membranes) . This compound exhibits potent inhibitory effects on NMDA receptor-mediated processes, including calcium influx, cGMP accumulation in cerebellar slices, and neuronal excitotoxicity . Its monohydrate form enhances stability and solubility, making it suitable for in vitro and in vivo studies targeting NMDA receptor dysfunction in conditions such as epilepsy, stroke, and neurodegenerative diseases .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKFPRIGXAVYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893710 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131123-76-7, 190908-40-8 | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DICHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Quinoline Core Formation via Cyclization

The foundational step in synthesizing this compound involves constructing the quinoline scaffold. A patented method outlines the preparation of ethyl 5,7-dichloro-1,4-dihydro-4-oxoquinoline-2-carboxylate (ester 4 ), a key intermediate. This process begins with the reaction of chlorosulfonyl isocyanate (CSI) in acetonitrile, followed by quenching with hydrochloric acid. The cyclization step is critical for establishing the oxoquinoline structure, which is later hydrolyzed to the carboxylic acid.

The reaction mechanism proceeds through nucleophilic attack of the isocyanate group on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release sulfur dioxide and generates the bicyclic quinoline system. The use of acetonitrile as a solvent ensures high dielectric constant and polarity, facilitating the reaction’s exothermic nature.

Hydrolysis of Ester to Carboxylic Acid

Following cyclization, the ethyl ester group is hydrolyzed to yield the free carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide in aqueous methanol is a standard approach. The reaction conditions (e.g., 12 hours at 60°C) ensure complete de-esterification without degrading the dichlorinated quinoline core. Subsequent acidification with HCl precipitates the crude this compound, which is filtered and washed to remove inorganic salts.

Key Reaction Parameters:

Monohydrate Formation via Crystallization

The final step involves converting the anhydrous acid to its monohydrate form. Recrystallization from a mixture of water and ethanol (1:5 v/v) at 4°C induces slow crystal growth, ensuring the incorporation of one water molecule per quinoline unit. The pale yellow crystals are filtered under reduced pressure and dried in a desiccator to prevent deliquescence.

Physicochemical Properties and Purification

Chromatographic Purification

Crude product purification employs reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient. This removes residual starting materials and byproducts, achieving >98% purity as confirmed by NMR and mass spectrometry.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Direct chlorination of kynurenic acid often yields mixed dihalogenated products. To enhance 5,7-dichloro selectivity, microwave-assisted synthesis at 150°C with FeCl₃ as a catalyst has been proposed, though this method requires further validation.

Scalability of the Patented Process

The patent-specified process is amenable to scale-up, with batch sizes up to 10 kg reported. Critical factors include precise temperature control during cyclization and stringent pH monitoring during hydrolysis to prevent side reactions.

Applications and Derivatives

The monohydrate form is preferred for pharmacological studies due to its stability. Derivatives like the sodium salt (solubility: 150 mg/mL in H₂O) are synthesized by treating the acid with NaOH, enabling aqueous formulation for in vivo assays .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichlorokynurenic acid monohydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the kynurenic acid backbone.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Neuropharmacology

- Anticonvulsant Properties :

- Neuroprotection :

- Cognitive Function :

Clinical Research

5,7-DCKA is under investigation for its potential applications in treating various psychiatric and neurological disorders:

- Schizophrenia : Due to its NMDA receptor antagonism, it may help alleviate symptoms associated with schizophrenia by modulating glutamatergic signaling .

- Stroke and Ischemia : The compound's neuroprotective effects make it a candidate for research into acute focal ischemia treatments, where reducing excitotoxic damage is critical .

Experimental Studies

Numerous studies have utilized 5,7-DCKA to explore its pharmacological effects:

Mechanism of Action

5,7-Dichlorokynurenic acid monohydrate exerts its effects by binding to the glycine site of the NMDA receptor complex. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The compound’s selective inhibition of the glycine site makes it a valuable tool for studying NMDA receptor function and its role in neurological disorders .

Comparison with Similar Compounds

Kynurenic Acid (KYNA)

- Target Site: Binds non-selectively to multiple glutamate receptor subtypes, including NMDA, AMPA, and kainate receptors .

- Potency : Weaker glycine site antagonism (IC50 > 10 μM) compared to 5,7-DCKA (IC50 = 79 nM) .

- Pharmacological Effects : Improves social recognition in rats at 5–10 mg/kg but lacks the specificity required for NMDA receptor-focused studies .

7-Chlorokynurenic Acid (7-Cl-KYNA)

- Target Site : Selective glycine site antagonist on NMDA receptors but less potent than 5,7-DCKA .

- Potency : IC50 = 300–500 nM in cortical neuron assays, ~4-fold lower affinity than 5,7-DCKA .

- Applications : Used in studies of synaptic plasticity but requires higher concentrations to achieve effects comparable to 5,7-DCKA .

L-701,324

- Target Site: Non-competitive glycine site antagonist with higher potency than 5,7-DCKA .

- Potency : IC50 = 2.1 nM in recombinant NMDA receptor assays, ~30-fold more potent than 5,7-DCKA .

- Drawbacks : Poor blood-brain barrier penetration and neurotoxic side effects at high doses .

Derivatives of 5,7-DCKA

4-Urea-5,7-Dichlorokynurenic Acid Derivatives

5,7-Dichlorokynurenic Acid Sodium Salt

- Properties: Enhanced water solubility (118 mg/mL) for intravenous administration .

- Applications : Widely used in electrophysiological studies to block NMDA receptors in brain slices .

Comparative Data Table

Key Research Findings

- Neuroprotection: 5,7-DCKA monohydrate reduces NMDA-induced neuronal injury in rat cortical cultures at 10 μM, with 80% viability retention compared to 40% in untreated cells .

- Anticonvulsant Efficacy : Intracerebroventricular administration (0.1–1.0 μg) suppresses pentylenetetrazole-induced seizures in mice .

- Cognitive Effects : At 2 mg/kg (i.p.), 5,7-DCKA improves object recognition in rats, outperforming kynurenic acid (5 mg/kg) .

Biological Activity

5,7-Dichlorokynurenic acid monohydrate (5,7-DCKA) is a synthetic derivative of kynurenic acid, notable for its selective antagonistic action at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in various neurological disorders.

- Chemical Formula : C₁₀H₅Cl₂NO₃·H₂O

- Molecular Weight : 276.08 g/mol (monohydrate); 258.05 g/mol (anhydrous)

- CAS Number : 190908-40-8

5,7-DCKA acts as a selective and competitive antagonist at the NMDA receptor's glycine binding site, with a dissociation constant of approximately 65 nM. This high potency makes it significantly more effective than other glycine antagonists, such as 7-chlorokynurenic acid, which shows a lower selectivity and potency . The compound's unique mechanism allows it to block ionic currents induced by NMDA and glycine in neuronal models, highlighting its role in modulating excitatory neurotransmission .

Biological Activity and Research Findings

5,7-DCKA has been studied extensively for its biological effects:

- Neuroprotective Properties : Research indicates that 5,7-DCKA can reduce NMDA-induced neuronal injury in rat cortical cell cultures. This suggests its potential role in protecting neurons from excitotoxic damage associated with various neurological conditions .

- Antagonistic Effects on NMDA Receptors : In voltage-clamped Xenopus oocytes injected with rat brain mRNA, 5,7-DCKA demonstrated a strong correlation between its ability to displace radiolabeled glycine binding and inhibit ionic currents evoked by NMDA/glycine . This competitive blocking ability is crucial for understanding NMDA receptor function in pathological states.

- Comparative Efficacy : In studies comparing various kynurenine derivatives, 5,7-DCKA exhibited superior selectivity for the glycine site over other compounds like kainate. This selectivity is essential for developing targeted therapies that minimize side effects associated with broader receptor antagonism .

Neurological Disorders

- Schizophrenia : Given the involvement of NMDA receptors in schizophrenia pathology, compounds like 5,7-DCKA are being explored for their potential to alleviate symptoms by modulating glutamatergic signaling.

- Neurodegenerative Diseases : The neuroprotective properties observed in vitro suggest that 5,7-DCKA could be beneficial in conditions like Alzheimer's disease or Parkinson's disease where excitotoxicity plays a role.

Data Table: Comparative Analysis of Kynurenine Derivatives

| Compound | Selectivity (fold) | Potency (KB nM) | Mechanism of Action |

|---|---|---|---|

| This compound | 509 | 65 | Competitive antagonist at glycine site |

| 7-Chlorokynurenic Acid | Lower than 5,7-DCKA | Higher | Competitive antagonist |

| Kynurenic Acid | Broader activity | Variable | Non-selective NMDA receptor antagonist |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 5,7-Dichlorokynurenic acid monohydrate in NMDA receptor studies?

- Methodological Answer : this compound monohydrate (5,7-DCKA) acts as a competitive antagonist at the glycine-binding site of NMDA receptors, preventing the co-agonist glycine from binding. This inhibition blocks NMDA receptor activation, making it a critical tool for studying glutamatergic neurotransmission. To validate its efficacy, researchers should pair it with positive controls (e.g., NMDA agonists) and negative controls (e.g., AP5, a competitive glutamate-site antagonist) .

Q. What are the recommended solvent systems and concentrations for preparing this compound monohydrate in in vitro assays?

- Methodological Answer : The compound is typically dissolved in DMSO at stock concentrations up to 55 mg/mL (213.13 mM) or in 100 mM NaOH for aqueous compatibility. Working concentrations in neurophysiological studies range from 1–100 µM, depending on the experimental model. For example, 50 µM 5,7-DCKA effectively inhibits glycine-dependent NMDA receptor activity in brain endothelial barrier assays .

Q. How does this compound monohydrate differ from other NMDA receptor antagonists like MK-801 or AP5?

- Methodological Answer : Unlike MK-801 (a non-competitive channel blocker) or AP5 (a competitive glutamate-site antagonist), 5,7-DCKA specifically targets the glycine modulatory site. This selectivity allows researchers to isolate glycine's role in NMDA receptor activation without affecting ion channel permeability or glutamate binding. Comparative studies should include dose-response curves to confirm target specificity .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound monohydrate efficacy between Mg²⁺-containing and Mg²⁺-free experimental conditions?

- Methodological Answer : Mg²⁺ ions block NMDA receptors at resting membrane potentials, confounding 5,7-DCKA's effects. In Mg²⁺-free solutions, 5,7-DCKA shows pronounced inhibition of NMDA currents, whereas in physiological Mg²⁺ conditions, its efficacy may appear reduced. To resolve this, experiments should replicate the intended physiological or pathological context (e.g., Mg²⁺-free conditions for ischemic models) .

Q. What experimental controls are essential when using this compound monohydrate to isolate glycine-specific NMDA receptor modulation?

- Methodological Answer : Key controls include:

- Pharmacological redundancy : Co-application with AP5 (glutamate-site antagonist) to ensure NMDA receptor blockade is glycine-dependent.

- Glycine titration : Testing receptor activity across glycine concentrations (1–100 µM) to confirm 5,7-DCKA's competitive nature.

- Cell-type validation : Using HEK293 cells expressing recombinant NMDA receptors to exclude off-target effects observed in primary neurons .

Q. In studies observing paradoxical neuroprotective vs. neurotoxic outcomes with this compound monohydrate, how should methodological variables be analyzed?

- Methodological Answer : Contradictory results often stem from concentration-dependent effects or model-specific factors. For example:

- High concentrations (>100 µM) may non-specifically inhibit AMPA/kainate receptors, confounding neuroprotection claims.

- Cell-type specificity : Brain endothelial cells (TEER assays) show barrier stabilization with 5,7-DCKA, while neuronal models may exhibit toxicity due to disrupted synaptic plasticity. Researchers should cross-validate findings using receptor subunit-specific antagonists (e.g., GRIN2A-selective blockers) .

Data Contradiction Analysis

- Conflict : reports that 5,7-DCKA alone fails to inhibit RMP shifts in Mg²⁺-containing conditions, but combined with AP5, it fully blocks NMDA effects.

- Resolution : This highlights the need for dual antagonism in physiological Mg²⁺ environments. Researchers should design experiments to account for overlapping NMDA receptor modulation mechanisms (glycine vs. glutamate sites) when interpreting functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.